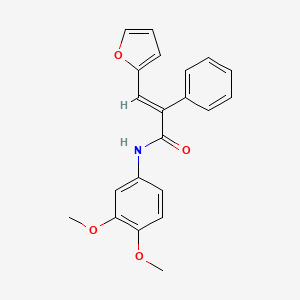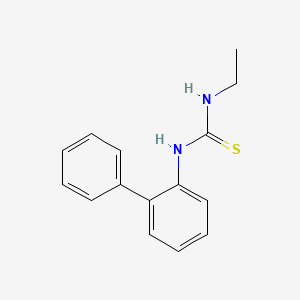![molecular formula C19H17FO3 B5877058 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is also known as FBA or Flavopiridol and is a potent inhibitor of cyclin-dependent kinases (CDKs). Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
Flavopiridol exerts its anticancer effects by inhibiting CDKs, which are key regulators of the cell cycle. CDKs are responsible for the phosphorylation of the retinoblastoma protein (Rb), which is a tumor suppressor protein that regulates the G1 checkpoint of the cell cycle. By inhibiting CDKs, Flavopiridol induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Flavopiridol has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs. It has also been shown to inhibit the transcriptional activity of NF-kappaB, a transcription factor that is involved in the regulation of cell survival and proliferation. Flavopiridol has been shown to have antitumor activity in various preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flavopiridol has several advantages for lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its potential therapeutic applications in cancer treatment. However, Flavopiridol has some limitations for lab experiments. It is a synthetic compound and may have limited availability. It may also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on Flavopiridol. One potential direction is the development of more potent and selective CDK inhibitors. Another potential direction is the investigation of the combination of Flavopiridol with other anticancer agents for the treatment of cancer. Additionally, the mechanism of action of Flavopiridol needs to be further elucidated to fully understand its anticancer effects.
Métodos De Síntesis
The synthesis of Flavopiridol involves the condensation of 6-hydroxyflavone with 2,2,2-trifluoroethylamine followed by the reaction with 2-fluorobenzyl bromide in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with 3,4,8-trimethylcoumarin in the presence of a Lewis acid catalyst to yield Flavopiridol.
Aplicaciones Científicas De Investigación
Flavopiridol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs, which are key regulators of the cell cycle. Flavopiridol has also been shown to inhibit the transcriptional activity of NF-kappaB, a transcription factor that is involved in the regulation of cell survival and proliferation.
Propiedades
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-11-12(2)19(21)23-18-13(3)17(9-8-15(11)18)22-10-14-6-4-5-7-16(14)20/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPURNQRJOKKPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)

![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)


![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)
![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)

